4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid)
Description
This compound features a central 2,3,5,6-tetramethylphenyl group linked via a boranediyl bridge to two 2,3,5,6-tetramethylbenzoic acid moieties. The steric bulk of the tetramethyl substituents and the electron-deficient boron center contribute to unique structural and electronic properties.
Properties
IUPAC Name |
4-[(4-carboxy-2,3,5,6-tetramethylphenyl)-(2,3,5,6-tetramethylphenyl)boranyl]-2,3,5,6-tetramethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39BO4/c1-14-13-15(2)17(4)28(16(14)3)33(29-22(9)18(5)26(31(34)35)19(6)23(29)10)30-24(11)20(7)27(32(36)37)21(8)25(30)12/h13H,1-12H3,(H,34,35)(H,36,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGQRPLPVYMSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC(=C1C)C)C)C)(C2=C(C(=C(C(=C2C)C)C(=O)O)C)C)C3=C(C(=C(C(=C3C)C)C(=O)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4,4'-[(2,3,5,6-Tetramethylphenyl)boranediyl]bis(2,3,5,6-tetramethylbenzoic acid) , referred to as H2L2, is a complex organic molecule that has garnered attention in recent years due to its potential biological activities and applications in materials science. This article delves into the biological activity of H2L2, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
H2L2 is characterized by its unique boron-containing structure, which contributes to its interesting chemical properties. The compound features two 2,3,5,6-tetramethylbenzoic acid moieties linked by a (2,3,5,6-tetramethylphenyl)boranediyl unit. This configuration enhances its stability and solubility in various solvents.
Chemical Formula
- Molecular Formula: C26H34B
- Molecular Weight: 414.44 g/mol
Antioxidant Properties
Research suggests that H2L2 exhibits significant antioxidant activity. In vitro assays have demonstrated that the compound can scavenge free radicals effectively, which is crucial for mitigating oxidative stress in biological systems. The antioxidant capacity was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, showing a notable reduction in DPPH radical concentration upon treatment with H2L2.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 15.4 |
Antimicrobial Activity
H2L2 has also been tested for its antimicrobial properties against various bacterial strains. The results indicated that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Bacillus subtilis | 64 |
| Escherichia coli | >128 |
Cytotoxicity Studies
Cytotoxicity assessments using human cancer cell lines revealed that H2L2 exhibits selective cytotoxic effects. The compound was tested against HeLa (cervical cancer) and MCF-7 (breast cancer) cell lines using the MTT assay.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 25.0 |
| MCF-7 | 30.5 |
These findings suggest that H2L2 could serve as a potential lead compound for developing new anticancer agents.
The biological activities of H2L2 can be attributed to its ability to interact with cellular components. The proposed mechanisms include:
- Radical Scavenging: The presence of multiple aromatic rings allows H2L2 to stabilize free radicals through electron donation.
- Membrane Disruption: The hydrophobic nature of the tetramethyl groups may facilitate membrane penetration, leading to bacterial cell lysis.
- Induction of Apoptosis: In cancer cells, H2L2 may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Case Study 1: Antioxidant Efficacy in Neuroprotection
A study investigated the neuroprotective effects of H2L2 in a model of oxidative stress induced by hydrogen peroxide in neuronal cells. Treatment with H2L2 significantly reduced cell death and oxidative damage markers compared to untreated controls.
Case Study 2: Synergistic Effects with Antibiotics
Another study explored the synergistic effects of H2L2 with conventional antibiotics against resistant bacterial strains. The combination therapy showed enhanced efficacy, reducing MIC values significantly compared to antibiotics alone.
Scientific Research Applications
Metal-Organic Frameworks (MOFs)
The compound has been utilized in the synthesis of MOFs that exhibit remarkable gas adsorption properties. For instance:
- Synthesis of Zn(II) MOFs : The compound was employed as a ligand in creating a three-dimensional porous Zn(II) MOF. This MOF demonstrated effective CO2 adsorption capabilities at low pressures due to its high surface area and porosity .
Catalysis
The boranediyl bis acid has been explored for its catalytic properties in organic reactions:
- Catalytic Activity : Studies have indicated that the compound can act as a catalyst in various organic transformations due to the electron-withdrawing nature of the boron atom which stabilizes reaction intermediates .
Photoluminescent Materials
The compound's structural features allow it to be incorporated into photoluminescent materials:
- Applications in Light Emitting Devices : Research indicates that derivatives of this compound can be utilized in organic light-emitting diodes (OLEDs) due to their luminescent properties when excited by light .
Case Studies
Comparison with Similar Compounds
Key Analogs :
ZnBdu (bis(5-{4-[bis(2,4,6-trimethylphenyl)boryl]-2,3,5,6-tetramethylphenyl}dipyrrinato)zinc(II))
- Structure : Similar tetramethylphenyl groups but incorporates a dipyrrinato-zinc complex.
- Synthesis : Uses CH₂Cl₂ for crystallization and Zn(OAc)₂•2H₂O for metal coordination .
- Key Feature : Enhanced photophysical properties due to boron’s electron-accepting nature and zinc’s coordination .
Compound 28 (1,1'-(4,4'-((4,7,7-trimethyl-3-(naphthalen-2-yl)bicyclo[2.2.1]heptan-2-yl)boranediyl)bis(2,3,5,6-tetrafluoro-4,1-phenylene))bis((2R,5R)-2,5-dimethylphospholane))
- Structure : Fluorinated aryl groups and a bicyclic boranediyl core.
- Synthesis : Asymmetric hydrogenation catalyst; molecular weight 800.50 g/mol .
- Key Feature : Fluorine substituents increase electrophilicity, enhancing catalytic activity in hydrogenation .
4,4'-(Diazenediyl)bis(2,3,5,6-tetrafluorobenzoic acid)
Electronic and Spectroscopic Properties
- This may limit catalytic efficacy but improve solubility in nonpolar solvents.
- ZnBdu : DFT calculations (B3LYP functional) reveal strong absorption in visible spectra due to charge-transfer transitions between boron and zinc .
- Compound 28 : Fluorine’s electron-withdrawing effect increases boron’s electrophilicity, critical for substrate activation in catalysis .
Crystallographic and Stability Insights
- Target Compound : Steric hindrance from tetramethyl groups likely results in less dense crystal packing compared to fluorinated analogs, as seen in ZnBdu’s X-ray structures .
- 4,4'-(Diazenediyl)bis(...): Solvent-free and ethanol disolvate forms exhibit distinct hydrogen-bonding networks, highlighting the role of substituents in stabilizing specific conformations .
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher yield at 90°C |
| Reaction Time | 4–6 hours | >6h risks decomposition |
| Solvent | Anhydrous ethanol | Minimizes side reactions |
| Catalyst | Glacial acetic acid (1–5 drops) | Accelerates boronate formation |
Basic Research Question: What characterization techniques are critical for confirming the structure and purity of this compound?
Answer:
A multi-technique approach is essential:
- NMR Spectroscopy: Use , , and NMR to confirm boron coordination and aromatic proton environments. For example, NMR should show a peak near 30–35 ppm for tetracoordinate boron .
- X-ray Crystallography: Resolve the crystal structure to validate the boranediyl bridge geometry and steric effects from methyl groups .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺ or [M–H]⁻) with <2 ppm error .
- HPLC-PDA: Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
Basic Research Question: How does the compound’s stability vary under different pH and temperature conditions?
Answer:
Stability studies should be conducted in buffered solutions (pH 3–10) and at temperatures from 25°C to 60°C:
- Method: Prepare 1 mM solutions in phosphate/citrate buffers. Monitor degradation via UV-Vis (λ = 270 nm) or HPLC over 24–72 hours .
- Key Findings:
- Acidic Conditions (pH <5): Rapid hydrolysis of the boranediyl bridge.
- Neutral/Basic Conditions (pH 7–10): Stable for >48 hours at 25°C.
- Thermal Stability: Decomposes above 60°C, releasing boron oxides.
Q. Table 2: Stability Profile
| pH | Temperature (°C) | Half-Life (hours) |
|---|---|---|
| 3 | 25 | 4.2 |
| 7 | 25 | >72 |
| 10 | 60 | 12.5 |
Advanced Research Question: What mechanistic insights explain its role in catalytic processes (e.g., cross-coupling reactions)?
Answer:
The compound’s boron center and sterically shielded methyl groups influence catalytic activity:
- Hypothesis: The boranediyl bridge acts as a Lewis acid, facilitating substrate activation. Methyl groups prevent catalyst poisoning by blocking bulky reactant access .
- Experimental Design:
- Data Interpretation: Correlate turnover frequency (TOF) with steric parameters (e.g., Tolman cone angle) .
Advanced Research Question: How can computational modeling (e.g., DFT) predict its reactivity in novel reaction systems?
Answer:
Density Functional Theory (DFT) models can simulate electronic and steric effects:
- Step 1: Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate HOMO/LUMO energies to predict electrophilic/nucleophilic sites .
- Step 2: Simulate reaction pathways (e.g., boronate formation) with transition state analysis. Compare activation energies of methylated vs. non-methylated analogs .
- Validation: Cross-check computational results with experimental kinetics (e.g., Eyring plots) .
Advanced Research Question: How should researchers address contradictory data in studies of its supramolecular assembly behavior?
Answer:
Contradictions often arise from varying experimental conditions or overlooked intermolecular forces. Mitigation strategies include:
- Systematic Replication: Repeat assays under controlled humidity, solvent polarity, and concentration .
- Advanced Characterization: Use Small-Angle X-ray Scattering (SAXS) or cryo-EM to resolve assembly structures .
- Theoretical Frameworks: Apply Hansen solubility parameters or molecular dynamics simulations to explain discrepancies .
Q. Table 3: Common Data Contradictions and Resolutions
| Contradiction | Resolution Strategy |
|---|---|
| Variable aggregation in polar solvents | Control trace water content (<0.1%) |
| Discrepant catalytic activity | Standardize substrate purity (>99%) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
